N-[3-(isobutyrylamino)phenyl]-3-nitrobenzamide
Description
Synthesis Analysis
The synthesis of nitrobenzamide derivatives typically involves nitration reactions, amide formation, and sometimes complex rearrangements. For example, the regioselective and stereospecific synthesis of related compounds has been achieved through isomerization and rearrangement processes, indicating the potential pathways for synthesizing "N-[3-(isobutyrylamino)phenyl]-3-nitrobenzamide" (Samimi & Yamin, 2014).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives reveals varied three-dimensional framework structures influenced by hydrogen bonding and aromatic interactions. Studies have shown different supramolecular arrangements based on N-H...O, C-H...O hydrogen bonds, and aromatic pi-pi stacking interactions, which are critical for understanding the molecular configuration and stabilization of such compounds (Wardell et al., 2006).
Chemical Reactions and Properties
Nitrobenzamide derivatives undergo various chemical reactions, including isomerization, amidation, and interaction with different reagents. The presence of the nitro group and amide linkage significantly influences their reactivity towards nucleophilic substitution, reduction, and other organic transformations. These reactions are pivotal in modifying the molecular structure for specific purposes (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of nitrobenzamide derivatives, such as melting points, solubility, and crystal structure, are closely related to their molecular configurations. X-ray crystallography studies provide detailed insights into the crystal packing, hydrogen bonding networks, and overall solid-state structure, which are essential for understanding the material characteristics of these compounds (Gholivand et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different chemical agents, and stability under various conditions, are influenced by the functional groups present in the nitrobenzamide structure. The nitro and amide groups play crucial roles in determining the chemical behavior, reactivity patterns, and interaction with biological molecules for these compounds (Bourhim et al., 1997).
properties
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(2)16(21)18-13-6-4-7-14(10-13)19-17(22)12-5-3-8-15(9-12)20(23)24/h3-11H,1-2H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAVZMFHUZIEAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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